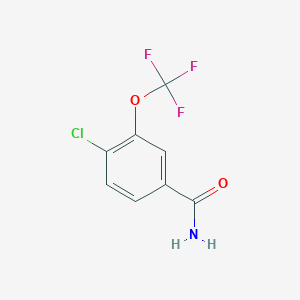

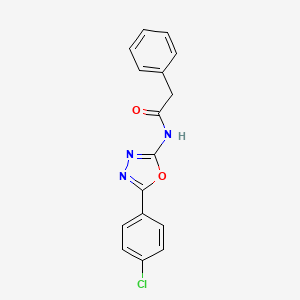

![molecular formula C7H12O3S B2589090 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione CAS No. 2094363-16-1](/img/structure/B2589090.png)

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione, also known as 3,4-methylenedioxythiophene-2,5-dione (MDTD), is a heterocyclic organic compound with a unique molecular structure. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic electronics, materials science, and biomedical research.

Scientific Research Applications

Synthesis and Characterization

- The synthesis of novel compounds through the cyclocondensation of dihydroxyimidazolidin-2-one with ureas, leading to bicyclic diones with potential applications in material science and pharmaceutical chemistry (Kravchenko et al., 2003).

- Development of methods for generating bicyclic octanones through reactions involving dimethyl-5-thianonan-dione, which could serve as precursors in the synthesis of complex organic molecules (Baeva et al., 2007).

Catalysis and Chemical Transformations

- Exploration of microbial hydroxylation processes on bicyclic diones, revealing biotechnological approaches to functionalize these compounds, potentially useful in drug synthesis and bioremediation efforts (Sundby et al., 1998).

- Investigation into the photochemistry of bicyclic diones and their derivatives, providing insights into novel photo-induced rearrangements that could be harnessed for creating new materials or in photodynamic therapy (Yang et al., 2003).

Advanced Materials and Green Chemistry

- The anionic ring-opening polymerization of a bicyclic bis(.gamma.-lactone) with an epoxide, demonstrating a novel approach to polymer synthesis that could lead to the development of new biodegradable materials (Tadokoro et al., 1993).

- Utilization of biomass-derived dicarboxylic acids for the synthesis of host-guest building block molecules, highlighting the potential of using green solvents and renewable resources in the chemical industry (Bogel-Łukasik et al., 2018).

properties

IUPAC Name |

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEKOKPSHFJRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1S2(=O)=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

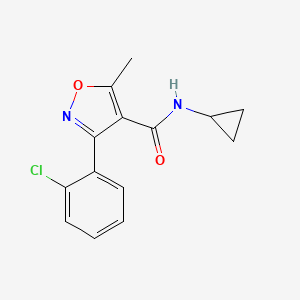

![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)

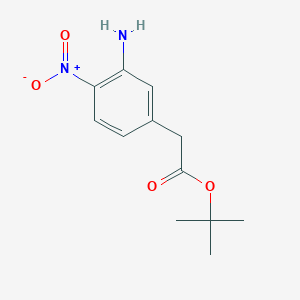

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

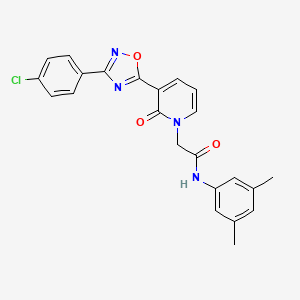

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![cyclopentyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane;dicyclohexyl-[(1R)-1-cyclopentylethyl]phosphane;iron](/img/no-structure.png)

![N-mesityl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2589024.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)